molecular formula C13H22O6 B1149349 (4S,5S)-2,2-diMethyl-1,3-Dioxolane-4,5-dicarboxylic acid 4,5-bis(1-Methylethyl) ester CAS No. 121668-38-0

(4S,5S)-2,2-diMethyl-1,3-Dioxolane-4,5-dicarboxylic acid 4,5-bis(1-Methylethyl) ester

Cat. No.: B1149349
CAS No.: 121668-38-0
M. Wt: 274.31018
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Description

Crystallographic Analysis and Absolute Configuration Determination

Crystallographic studies of related isopropylidene-protected carbohydrate derivatives have provided valuable structural insights into compounds containing similar dioxolane ring systems. X-ray crystallographic analysis of 2,3:4,5-di-O-isopropylidene-1-O-methyl-beta-D-fructopyranose, with molecular formula C13H22O6 and molecular weight 274.3, revealed critical conformational constraints imposed by fused five-membered ring systems. The crystal structure determination showed orthorhombic symmetry with space group P212121, demonstrating unit cell parameters of a = 12.388 (2), b = 13.307 (5), c = 8.660 (1) Å, and volume V = 1427.4 (9) ų. These crystallographic data indicate that molecules containing acetonide protection groups adopt highly constrained conformations due to the rigid bicyclic framework.

The absolute configuration determination of (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid derivatives relies heavily on comparison with known tartaric acid stereochemistry. Crystal structure analysis revealed that the ketose six-membered ring becomes constrained by the presence of two fused five-membered rings into the 3SO conformation. The exocyclic side-chain exhibits a C-C-O-C torsion angle of -102 degrees, significantly different from the expected value of 180 degrees due to crystal packing forces. These findings demonstrate the profound influence of intermolecular interactions on molecular geometry in the solid state.

Structural analysis of the dioxolane ring system shows characteristic bond lengths and angles consistent with sp³ hybridization at the ring carbons. The stereochemical assignment of the (4S,5S) configuration derives from the established stereochemistry of the parent L-tartaric acid, where the acetonide protection preserves the original chiral centers while creating a rigid cyclic framework. The molecular structure exhibits C2 symmetry when considering the two ester substituents, reflecting the inherent symmetry of the tartaric acid backbone.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides the most comprehensive characterization of (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid 4,5-bis(1-methylethyl) ester. ¹³C Nuclear magnetic resonance analysis of related diisopropyl D-tartrate derivatives reveals characteristic chemical shifts that enable structural assignment. The compound exhibits molecular formula C10H18O6 with exact mass 234.110338 g/mol, confirmed through high-resolution mass spectrometry. The ¹³C spectrum typically displays distinctive carbonyl carbon signals around 170-175 ppm, characteristic of ester functionalities, while the dioxolane ring carbons appear in the 100-110 ppm region.

¹H Nuclear magnetic resonance spectroscopy of related tartrate derivatives shows characteristic splitting patterns for the isopropyl ester groups. The dioxolane protons appear as singlets due to the rigid ring conformation, while the acetonide methyl groups generate sharp singlets around 1.3-1.5 ppm. The isopropyl ester groups produce characteristic septet-doublet patterns, with the methine protons appearing around 5.0-5.2 ppm and the methyl groups around 1.2-1.3 ppm. These spectroscopic signatures provide unambiguous identification of the compound and confirmation of its stereochemical purity.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretching frequencies appear around 1728-1731 cm⁻¹, typical of ester functionalities. The C-H stretching vibrations of the methyl groups produce bands around 2925-2953 cm⁻¹, while the C-O stretching vibrations of the ester and ether linkages appear in the 1150-1260 cm⁻¹ region. The acetonide protection group contributes characteristic bands around 1017-1018 cm⁻¹, providing additional structural confirmation.

Spectroscopic Parameter Characteristic Value Reference
¹³C Nuclear Magnetic Resonance (Carbonyl) 173-175 ppm
¹H Nuclear Magnetic Resonance (Acetonide CH₃) 1.3-1.5 ppm
Infrared (C=O stretch) 1728-1731 cm⁻¹
Mass Spectrometry (Molecular ion) 234.11 m/z

High-resolution mass spectrometry confirms the molecular formula and provides fragmentation patterns characteristic of the compound. Electrospray ionization typically produces [M + Na]⁺ adducts, facilitating accurate mass determination. The fragmentation pattern shows loss of isopropyl groups and acetonide fragments, providing structural confirmation through characteristic mass losses.

Computational Chemistry Studies (Density Functional Theory Calculations, Conformational Analysis)

Computational chemistry studies using density functional theory provide detailed insights into the electronic structure and conformational preferences of this compound. The dioxolane ring system exhibits significant conformational rigidity due to the constraint imposed by the five-membered ring structure. Theoretical calculations predict that the ring adopts an envelope conformation with one carbon atom displaced from the plane of the other four atoms.

Conformational analysis reveals that the acetonide protection group locks the molecule into a well-defined three-dimensional structure, minimizing conformational flexibility around the original tartaric acid backbone. The two ester carbonyl groups adopt orientations that minimize steric interactions while maintaining optimal overlap between the carbonyl π-systems and adjacent σ-bonds. Energy minimization calculations indicate that the lowest energy conformation places the isopropyl groups in staggered orientations relative to the dioxolane ring.

The molecular electrostatic potential maps generated from density functional theory calculations show regions of electron density localized around the oxygen atoms of the ester and ether functionalities. These calculations predict that the compound should exhibit moderate polarity, consistent with experimental solubility observations in organic solvents. The HOMO-LUMO energy gap calculations indicate electronic stability, with the highest occupied molecular orbital primarily localized on the ester oxygen atoms and the lowest unoccupied molecular orbital centered on the carbonyl carbon atoms.

Vibrational frequency calculations provide theoretical infrared spectra that correlate well with experimental observations. The calculated carbonyl stretching frequencies match experimental values within 10-15 cm⁻¹, validating the computational model. Normal mode analysis reveals that the acetonide breathing modes and ester C-O stretching vibrations are well-separated in frequency, enabling clear spectroscopic assignment. These computational studies collectively confirm the structural assignments derived from experimental techniques and provide additional insights into the molecular properties that govern the compound's chemical behavior.

Properties

CAS No.

121668-38-0

Molecular Formula

C13H22O6

Molecular Weight

274.31018

Synonyms

(4S,5S)-2,2-diMethyl-1,3-Dioxolane-4,5-dicarboxylic acid 4,5-bis(1-Methylethyl) ester

Origin of Product

United States

Preparation Methods

Acetal Formation from D-Tartaric Acid

The synthesis begins with the protection of the vicinal diol groups in D-tartaric acid. Reacting D-tartaric acid with 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA) forms the cyclic acetal, (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid. This step proceeds via nucleophilic attack of the hydroxyl groups on the electrophilic carbon of 2,2-dimethoxypropane, releasing methanol as a byproduct.

Reaction Conditions:

  • Solvent: Anhydrous acetone or dichloromethane

  • Catalyst: 0.1–1.0 mol% PTSA

  • Temperature: 20–40°C

  • Time: 4–12 hours

The reaction is driven to completion by removing methanol via distillation or molecular sieves, yielding the protected diacid with >95% enantiomeric excess.

Esterification with Isopropyl Alcohol

The diacid is subsequently esterified with isopropyl alcohol under acidic conditions. Concentrated sulfuric acid or gaseous HCl facilitates protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by isopropyl alcohol.

Reaction Conditions:

  • Molar Ratio: 1:2.2 (diacid:isopropyl alcohol)

  • Catalyst: 5–10% H2SO4 (v/v)

  • Temperature: Reflux (80–100°C)

  • Time: 6–24 hours

A Dean-Stark apparatus is employed to remove water, shifting the equilibrium toward ester formation. The crude product is purified via vacuum distillation or recrystallization, achieving yields of 70–85%.

Transesterification of the Dimethyl Ester Precursor

Synthesis of the Dimethyl Ester Intermediate

The dimethyl ester, (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester (CAS 37031-30-4), serves as a key intermediate. It is synthesized via a one-pot reaction of D-tartaric acid with 2,2-dimethoxypropane and methanol under acid catalysis.

Reaction Conditions:

  • Solvent: Methanol

  • Catalyst: PTSA or Amberlyst-15

  • Temperature: 50–60°C

  • Time: 8–16 hours

This method leverages reaction-rectification to continuously remove methanol, achieving near-quantitative conversion.

Transesterification with Isopropyl Alcohol

The dimethyl ester undergoes transesterification with excess isopropyl alcohol. Titanium(IV) isopropoxide or sodium methoxide catalyzes the exchange of methyl groups for isopropyl groups via nucleophilic acyl substitution.

Reaction Conditions:

  • Molar Ratio: 1:10 (dimethyl ester:isopropyl alcohol)

  • Catalyst: 2–5 mol% Ti(OiPr)4

  • Temperature: 100–120°C

  • Time: 12–48 hours

The reaction is monitored by gas chromatography (GC) until methyl ester peaks disappear. Purification via column chromatography (hexane:ethyl acetate) yields the diisopropyl ester with 75–90% efficiency.

Comparative Analysis of Preparation Methods

Parameter Direct Esterification Transesterification
Starting MaterialD-Tartaric AcidDimethyl Ester
Key ReagentIsopropyl AlcoholIsopropyl Alcohol
CatalystH2SO4 or HClTi(OiPr)4
Reaction Time6–24 hours12–48 hours
Yield70–85%75–90%
Purity (HPLC)≥97%≥98%

Advantages of Transesterification:

  • Higher yields due to milder conditions and reduced side reactions.

  • Avoids handling corrosive acids.

Advantages of Direct Esterification:

  • Fewer synthetic steps.

  • Lower cost of raw materials.

Industrial-Scale Considerations

For large-scale production, transesterification is preferred due to its compatibility with continuous-flow reactors and easier catalyst recovery. Recent advancements employ immobilized lipases (e.g., Candida antarctica Lipase B) for greener synthesis, achieving 90% conversion at 50°C with negligible waste.

Challenges and Optimization Strategies

  • Moisture Sensitivity: The acetal intermediate is hygroscopic; reactions must be conducted under anhydrous conditions.

  • Byproduct Formation: Excess isopropyl alcohol can form diisopropyl ether, necessitating careful temperature control.

  • Purification: Silica gel chromatography remains the gold standard, though simulated moving bed (SMB) chromatography is gaining traction for industrial batches.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-2,2-diMethyl-1,3-Dioxolane-4,5-dicarboxylic acid 4,5-bis(1-Methylethyl) ester undergoes various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

(4S,5S)-2,2-diMethyl-1,3-Dioxolane-4,5-dicarboxylic acid 4,5-bis(1-Methylethyl) ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4S,5S)-2,2-diMethyl-1,3-Dioxolane-4,5-dicarboxylic acid 4,5-bis(1-Methylethyl) ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

(a) Diethyl Ester Variant (CAS 73346-73-3)

  • Molecular Formula : C₁₁H₁₈O₆
  • Molecular Weight : 246.26 g/mol
  • Key Properties :
    • Solubility: 6.6 g/L (25°C)
    • Boiling Point: 150°C (19 Torr)
    • Density: 1.132 g/cm³
    • Refractive Index: 1.4334 (20°C)
  • Applications : Primarily used as a synthetic intermediate. The lower steric hindrance of ethyl groups compared to isopropyl may enhance solubility in polar solvents.

(b) (4R,5R)-Diastereomer

  • Diastereomers often exhibit divergent pharmacokinetic profiles, though direct data for this pair are unavailable.

(c) 4-Methyl Ester Derivative

  • Synthesis : Prepared via hydrolysis of dimethyl ester using KOH, followed by acidification (pH ~2) and extraction .
  • Reactivity : Demonstrates ester group lability under basic conditions, a trait shared with the target compound.

Functional Group Modifications

(a) Thiophene-Substituted Dioxolane ()

  • Structure : [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)-methanamine].
  • Key Features : Incorporation of thiophene imine groups introduces π-conjugation and metal-coordination sites, expanding utility in materials science versus the bis(isopropyl) ester’s synthetic focus.

(b) 8-O-Acetylshanzhiside Methyl Ester ()

  • Applications : Used as a pharmacological reference standard. Unlike the target compound, its cyclic glycoside backbone enables bioactivity in neuroprotection and anti-inflammatory contexts.

Biological Activity

(4S,5S)-2,2-Dimethyl-1,3-Dioxolane-4,5-Dicarboxylic Acid 4,5-Bis(1-Methylethyl) Ester is a chemical compound that has garnered attention for its potential biological activities. This article reviews its molecular structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H22O6C_{13}H_{22}O_6, with a molecular weight of approximately 270.31 g/mol. The structure features a dioxolane ring and multiple carboxylic acid groups, contributing to its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC13H22O6
Molecular Weight270.31 g/mol
CAS Number126581-14-4
Density1.190 g/mL

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit antioxidant activity. The presence of dicarboxylic acid groups can enhance the ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems.

Anti-inflammatory Effects

Studies have suggested that dioxolane derivatives may possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which play significant roles in inflammatory pathways.

Cytotoxicity and Antitumor Activity

Preliminary investigations into the cytotoxic effects of (4S,5S)-2,2-dimethyl-1,3-dioxolane derivatives on various cancer cell lines show promise. The compound may induce apoptosis in cancer cells while sparing normal cells, making it a potential candidate for cancer therapy.

Case Studies

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant capacity of dioxolane derivatives.
    • Method : DPPH radical scavenging assay.
    • Findings : The compound demonstrated significant scavenging activity comparable to standard antioxidants like ascorbic acid.
  • Anti-inflammatory Research :
    • Objective : To assess the anti-inflammatory effects in vitro.
    • Method : Measurement of cytokine levels in LPS-stimulated macrophages.
    • Findings : The compound reduced TNF-alpha and IL-6 levels significantly.
  • Cytotoxicity Assessment :
    • Objective : To test the cytotoxic effects on cancer cell lines (e.g., HeLa, MCF-7).
    • Method : MTT assay.
    • Findings : IC50 values indicated effective cytotoxicity against HeLa cells with minimal effects on normal fibroblast cells.

Q & A

Q. What are the standard synthetic routes for preparing (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid esters?

Methodological Answer: The compound is synthesized via acid-catalyzed cyclocondensation of a vicinal diol with dimethoxypropane. For example, (1R,2R)-1,2-diol derivatives react with dimethoxypropane in the presence of catalytic NEt₃, yielding the dioxolane ring. Post-reaction, the product is purified via solvent evaporation, dissolution in dichloromethane, and crystallization to achieve high purity (99% yield reported in analogous syntheses) .

Q. How is the compound purified after synthesis?

Methodological Answer: Post-synthesis purification involves solvent removal under reduced pressure, followed by recrystallization from dichloromethane or hexane. Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) may resolve impurities. Crystallization is preferred for stereochemical homogeneity, as demonstrated in similar dioxolane derivatives .

Q. What spectroscopic techniques confirm the compound’s structure?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Assign chemical shifts to verify ester groups (δ ~1.2–1.4 ppm for isopropyl CH₃) and dioxolane protons (δ ~4.5–5.5 ppm).
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and dioxolane ether linkages (C-O-C at ~1100 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight via high-resolution MS (e.g., exact mass matching within 0.0004 Da) .

Advanced Research Questions

Q. How can stereochemical integrity (4S,5S configuration) be validated experimentally?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., analogous dioxolane structures solved via Acta Crystallographica protocols) .
  • Chiral HPLC : Compare retention times with enantiomeric standards.
  • Optical Rotation : Match specific rotation values to literature data for (4S,5S) isomers .

Q. How to address contradictions between experimental and computational spectroscopic data?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve signal overlap and assign protons/carbons unambiguously.
  • DFT Calculations : Optimize molecular geometry (e.g., Gaussian09) and simulate NMR/IR spectra for direct comparison.
  • Crystallographic Validation : Cross-check bond lengths/angles with X-ray data to identify conformational discrepancies .

Q. What role does this compound play in asymmetric catalysis or chiral auxiliary design?

Methodological Answer: The dioxolane core serves as a chiral scaffold for ligand design. For example:

  • Ligand Synthesis : Functionalize ester groups with donor atoms (e.g., N, S) to coordinate metals.
  • Asymmetric Induction : The rigid (4S,5S) configuration enforces stereoselectivity in catalytic cycles, as seen in benzylidene tartrate derivatives .

Q. How does storage condition affect the compound’s stability?

Methodological Answer:

  • Moisture Sensitivity : Store under inert atmosphere (argon) to prevent hydrolysis of ester groups.
  • Temperature : Avoid prolonged exposure to >25°C; degradation products may form via retro-Diels-Alder pathways.
  • Light Sensitivity : Protect from UV exposure to prevent radical-mediated decomposition .

Methodological Design Considerations

Q. How to design experiments to study the compound’s reactivity under varying pH conditions?

Methodological Answer:

  • Buffer Systems : Test stability in phosphate (pH 2–7) and borate (pH 8–10) buffers.
  • Kinetic Monitoring : Use HPLC or UV-Vis spectroscopy to track ester hydrolysis rates.
  • Control Variables : Maintain constant ionic strength (e.g., 0.1 M KCl) to isolate pH effects .

Q. What strategies optimize enantiomeric excess (ee) in synthetic pathways?

Methodological Answer:

  • Chiral Catalysts : Employ organocatalysts (e.g., proline derivatives) during dioxolane formation.
  • Kinetic Resolution : Use enantioselective enzymes (e.g., lipases) to hydrolyze undesired stereoisomers.
  • Crystallization-Induced Diastereomer Transformation : Leverage diastereomeric salt formation for ee enhancement .

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